1-(4-Nitrophenyl)cyclopentanecarbonitrile
Overview
Description
“1-(4-Nitrophenyl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring attached to a carbonitrile group and a 4-nitrophenyl group . The InChI string representation of the molecule isInChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2
. Physical and Chemical Properties Analysis
The compound has a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 392.8±35.0 °C .Scientific Research Applications
Catalytic Activity in Organic Reactions
One study presents the synthesis and characterization of new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, demonstrating their catalytic activity in the oxidation of cyclohexene. These complexes show promising results, with the Fe(II) phthalocyanine complex notably oxidizing cyclohexene to 2-cyclohexene-1-ol as the major product, highlighting the potential of nitrophenyl-based compounds in catalysis (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Synthesis of Novel Compounds
Another research effort involved the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles using doubly activated cyclopropanes as synthetic precursors. This method showcases the versatility of nitrophenyl compounds in synthesizing densely functionalized pyrroles, contributing to the field of organic synthesis (Wurz & Charette, 2005).
Material Science and Surface Modification
In the realm of material science, a study described the grafting of 4-nitrophenyl groups on carbon and metallic surfaces without electrochemical induction. This process allows for the spontaneous formation of a multilayer coating, underscoring the significance of nitrophenyl derivatives in modifying material surfaces for various applications (Adenier et al., 2005).
Safety and Hazards
The compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is advised to avoid release to the environment and to collect spillage . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLABNUUYWRCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402261 | |
Record name | 1-(4-nitrophenyl)cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91392-33-5 | |
Record name | 1-(4-nitrophenyl)cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)cyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYP937JH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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